molecular formula C7H10F3N3 B3216242 1-isopropyl-3-(trifluoromethyl)-1H-pyrazol-5-amine CAS No. 1171326-79-6

1-isopropyl-3-(trifluoromethyl)-1H-pyrazol-5-amine

Cat. No.: B3216242
CAS No.: 1171326-79-6
M. Wt: 193.17 g/mol
InChI Key: RTGBQXBEERUFTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-isopropyl-3-(trifluoromethyl)-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C7H10F3N3 and its molecular weight is 193.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-isopropyl-3-(trifluoromethyl)-1H-pyrazol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-isopropyl-3-(trifluoromethyl)-1H-pyrazol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-propan-2-yl-5-(trifluoromethyl)pyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F3N3/c1-4(2)13-6(11)3-5(12-13)7(8,9)10/h3-4H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTGBQXBEERUFTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=CC(=N1)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Safety data sheet (SDS) for 1-isopropyl-3-(trifluoromethyl)pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-isopropyl-3-(trifluoromethyl)pyrazol-5-amine

This document serves as a comprehensive technical and safety guide for 1-isopropyl-3-(trifluoromethyl)pyrazol-5-amine. As a specific Safety Data Sheet (SDS) for this novel research compound is not publicly available, this guide synthesizes data from structurally related molecules, established chemical principles, and medicinal chemistry literature to provide a robust framework for its safe handling, characterization, and application. It is intended for researchers, scientists, and drug development professionals.

Chemical Identity and Physicochemical Profile

1-isopropyl-3-(trifluoromethyl)pyrazol-5-amine is a substituted aminopyrazole. The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, a scaffold frequently found in pharmaceuticals.[1][2][3] The trifluoromethyl group (-CF3) is a common substituent in medicinal chemistry known to enhance properties like metabolic stability and membrane permeability.[4][5]

PropertyData / Expected ValueRationale / Source
IUPAC Name 1-isopropyl-3-(trifluoromethyl)pyrazol-5-amineIUPAC Nomenclature
Synonyms (1-isopropyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)amineN/A
CAS Number Not catalogedNovel research chemical
Molecular Formula C₇H₁₀F₃N₃Calculated
Molecular Weight 193.17 g/mol Calculated
Appearance Expected to be a solid at room temperatureBased on similar pyrazole derivatives.[6]
Solubility Predicted to be soluble in organic solvents (e.g., DMSO, DMF, Methanol, Ethyl Acetate)Inferred from structural analogues.
pKa The amine group (NH₂) is expected to be weakly basic. The pyrazole N-H is weakly acidic.General chemical principles.

Inferred Hazard Identification and Safe Handling

While no specific toxicological data exists for this compound, a precautionary approach is mandated based on its structural motifs. The toxicological properties have not been fully investigated.[7]

Potential Hazards:

  • Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin. Similar aminopyrazoles and fluorinated compounds carry warnings for acute toxicity.[8][9]

  • Skin and Eye Irritation: Assumed to be a skin and eye irritant. Direct contact should be avoided.[8][10][11]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[6][8]

Laboratory Handling Protocol:

  • Engineering Controls: Handle exclusively in a certified chemical fume hood to prevent inhalation.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear nitrile or neoprene gloves. Inspect for tears before use.[12]

    • Eye Protection: Use tightly sealed safety goggles or a face shield.[12]

    • Lab Coat: A standard laboratory coat is required.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory area.[10][13]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.[6][7]

Synthesis and Reaction Mechanisms

The synthesis of 5-aminopyrazoles is a well-established process in organic chemistry. A plausible and efficient route to the target compound involves a cyclocondensation reaction followed by functional group manipulation. The causality for this pathway choice is its reliance on commercially available starting materials and high-yielding reaction steps.

Proposed Synthetic Workflow:

G cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Amination A Ethyl 4,4,4-trifluoroacetoacetate C Pyrazolone Intermediate (1-isopropyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one) A->C EtOH, Reflux B Isopropylhydrazine B->C D Pyrazolone Intermediate E Target Compound (1-isopropyl-3-(trifluoromethyl)pyrazol-5-amine) D->E Transformation (e.g., via 5-chloro intermediate and amination) G A Core Scaffold Synthesis (1-isopropyl-3-(trifluoromethyl)pyrazol-5-amine) B Library Generation (Amide/Sulfonamide coupling at C5-amine) A->B Diversification C High-Throughput Screening (HTS) (e.g., Kinase panel) B->C Biological Assay D Hit Identification (Active compounds identified) C->D Data Analysis E Structure-Activity Relationship (SAR) (Systematic modification to improve potency) D->E Medicinal Chemistry F Lead Optimization (Improving ADME/Tox properties) E->F In vitro & In vivo testing G Preclinical Candidate F->G Selection

Sources

Technical Guide: 1-Isopropyl vs. 1-Methyl Pyrazole Amines in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the physicochemical, synthetic, and pharmacological distinctions between 1-isopropyl and 1-methyl pyrazole amines.

Executive Summary

In medicinal chemistry, the substitution of a 1-methyl (N-Me) group with a 1-isopropyl (N-iPr) group on a pyrazole scaffold is a strategic "bioisosteric switch" used to modulate pharmacokinetics (PK) and target selectivity.

  • The 1-Methyl Pyrazole: A "minimally invasive" steric cap. It prevents hydrogen bond donation (HBD) at the N1 position, slightly increases lipophilicity compared to N-H, and is often selected to maintain water solubility and minimize steric clashes in tight binding pockets.

  • The 1-Isopropyl Pyrazole: A "lipophilic shield." It significantly increases LogP (~+0.8 to 1.0 units), improves blood-brain barrier (BBB) penetration (if efflux is not an issue), and is frequently employed to fill hydrophobic "gatekeeper" pockets in kinase inhibitors (e.g., RET, ALK) to gain selectivity over homologous enzymes.

Key Decision Matrix:

Feature 1-Methyl Pyrazole 1-Isopropyl Pyrazole
Steric Bulk (A-Value) Low (Small) High (Branched)

| Lipophilicity (


LogP)  | Baseline | +0.8 to +1.0 vs Methyl |
| Metabolic Liability  | Oxidative N-demethylation (High risk) | CYP-mediated Hydroxylation (Medium risk) |
| Solubility  | High | Reduced (requires formulation strategy) |
| Primary Use Case  | Solubility optimization; tight pockets | Selectivity; permeability; half-life extension |[1]

Physicochemical Profiling

The choice between methyl and isopropyl is rarely arbitrary; it is dictated by the specific requirements of the binding site and the ADME profile.

Electronic and Steric Effects

The pyrazole ring contains two nitrogen atoms: N1 (pyrrole-like, substituted) and N2 (pyridine-like, basic).

  • Basicity (pKa): Both substituents are electron-donating (+I effect). Theoretically, the isopropyl group (+I is stronger) should increase the electron density at N2 more than the methyl group. However, in aqueous solution, the steric bulk of the isopropyl group hinders solvation of the protonated cation at N2.

    • Result: The pKa values are comparable (typically pKa ~2.0–3.0 for the conjugate acid), but the 1-isopropyl analog often exhibits slightly lower apparent basicity in water due to this solvation penalty.

  • Dipole Moment: N-Methylation creates a distinct dipole. N-Isopropylation diffuses this dipole due to the larger hydrophobic surface area, affecting how the molecule orients in the active site.

Data Comparison Table
Property1-Methyl-1H-pyrazol-4-amine1-Isopropyl-1H-pyrazol-4-amineImpact on Drug Design
Molecular Weight 97.12 g/mol 125.17 g/mol Small change, rarely affects LE (Ligand Efficiency) drastically.
cLogP (Approx) -0.4 to 0.20.6 to 1.2Isopropyl pushes compounds towards higher permeability but lower solubility.
Topological Polar Surface Area (TPSA) ~40 Ų~40 ŲIdentical TPSA, but "effective" polarity is lower for iPr due to shielding.
Rotatable Bonds 01Isopropyl introduces a rotational entropy penalty upon binding.
Boiling Point (1 atm) ~200°C (est)~220°C (est)Relevant for purification (distillation of intermediates).

Synthetic Pathways & Regiochemistry[2]

Synthesizing 1-substituted pyrazoles presents a classic regioselectivity challenge. The method chosen depends heavily on whether you are starting from a formed pyrazole or building the ring.

Method A: Direct Alkylation (The "Quick & Dirty" Route)

Alkylation of 4-nitro-1H-pyrazole followed by reduction.

  • Reagents: Methyl Iodide (MeI) vs. Isopropyl Bromide/Iodide (iPr-X).

  • Challenge: Pyrazole tautomerism leads to mixtures of N1- and N2-alkylated isomers if the pyrazole is unsymmetrically substituted at C3/C5.

  • The Isopropyl Difference: Secondary alkyl halides (iPr-X) react slower via

    
     and are prone to 
    
    
    
    elimination (forming propylene) under strong basic conditions.
Method B: Cyclocondensation (The "High Fidelity" Route)

Condensation of 1,3-dielectrophiles (e.g., enaminones) with substituted hydrazines.

  • Reagents: Methylhydrazine (Toxic) vs. Isopropylhydrazine (Less volatile, but still toxic).

  • Advantage: Regiochemistry is often dictated by the sterics of the hydrazine and the electronics of the enaminone, offering higher selectivity.

Synthetic Decision Tree (Graphviz)

Synthesis_Pathway Start Target: 1-Alkyl-pyrazol-4-amine Decision_A Is C3/C5 Symmetrical? Start->Decision_A Method_A Method A: Direct Alkylation (From 4-nitro-1H-pyrazole) Path_Me React with Me-I / Cs2CO3 Method_A->Path_Me Target: Methyl Path_iPr React with iPr-Br / K2CO3 Method_A->Path_iPr Target: Isopropyl Method_B Method B: Cyclization (Knorr/Enaminone) Sol_Me Use Methylhydrazine Method_B->Sol_Me Target: Methyl Sol_iPr Use Isopropylhydrazine HCl Method_B->Sol_iPr Target: Isopropyl Decision_A->Method_A Yes (Symmetrical) Decision_A->Method_B No (Unsymmetrical) Issue_Me Risk: N1/N2 Mixture (Hard to Separate) Path_Me->Issue_Me Issue_iPr Risk: Elimination (Propylene) + Slow Reaction Path_iPr->Issue_iPr Result High Regiofidelity Product Sol_Me->Result Sol_iPr->Result

Caption: Decision logic for synthesizing 1-alkyl pyrazoles. Method B is preferred for unsymmetrical substrates to avoid difficult regioisomer separations.

Medicinal Chemistry Implications[1][3][4][5]

Metabolic Stability (The "Soft Spot")
  • N-Methyl: A classic site for oxidative N-demethylation by CYP450 enzymes. The resulting N-H pyrazole often loses potency (loss of hydrophobic contact) or changes selectivity.

  • N-Isopropyl: Resistant to dealkylation. However, it introduces a new metabolic soft spot:

    
    -1 hydroxylation  on the methyl groups of the isopropyl chain.
    
    • Strategy: If N-demethylation is the clearance driver, switching to isopropyl can extend half-life (

      
      ), provided the new hydroxylation liability is lower.
      
Selectivity & Binding (The "Gatekeeper")

In kinase inhibitors (e.g., RET, JAK, ALK), the "gatekeeper" residue controls access to the hydrophobic back pocket.

  • 1-Methyl: Fits into smaller pockets (e.g., residues like Threonine or Alanine).

  • 1-Isopropyl: Requires a larger pocket (e.g., Valine or Leucine gatekeepers). It is often used to induce selectivity against off-targets that cannot accommodate the branched alkyl group.

Experimental Protocols

Protocol 1: Regioselective Synthesis of 1-Isopropyl-4-nitro-1H-pyrazole

This protocol avoids the elimination issues of direct alkylation by using the cyclization method.

Reagents:

  • Isopropylhydrazine hydrochloride (1.0 eq)

  • Sodium nitromalonaldehyde monohydrate (or equivalent nitromalonaldehyde surrogate) (1.0 eq)

  • Ethanol (Solvent)

  • Triethylamine (Base)

Step-by-Step:

  • Preparation: Dissolve isopropylhydrazine HCl (10 mmol) in Ethanol (20 mL). Add Triethylamine (10 mmol) to liberate the free hydrazine.

  • Cyclization: Add Sodium nitromalonaldehyde monohydrate (10 mmol) portion-wise at room temperature.

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1).

  • Workup: Evaporate ethanol under reduced pressure. Resuspend residue in water and extract with Ethyl Acetate (3x).

  • Purification: Wash organic layer with brine, dry over

    
    , and concentrate. Purify via silica gel chromatography (0-40% EtOAc in Hexanes).
    
    • Note: The isopropyl group directs cyclization sterically, but for symmetrical nitromalonaldehyde, regioselectivity is moot. For unsymmetrical diketones, the bulkier isopropyl group usually ends up distal to the largest substituent on the diketone.

Protocol 2: Reduction to 1-Isopropyl-1H-pyrazol-4-amine

Reagents:

  • 1-Isopropyl-4-nitro-1H-pyrazole (from above)

  • Palladium on Carbon (10% Pd/C)

  • Hydrogen gas (

    
    ) or Ammonium Formate
    
  • Methanol

Step-by-Step:

  • Dissolution: Dissolve the nitro compound in Methanol (0.1 M concentration).

  • Catalyst Addition: Carefully add 10% Pd/C (10 wt% of substrate mass) under nitrogen atmosphere.

  • Reduction:

    • Method A: Hydrogenate at 30 psi (

      
       balloon or shaker) for 2–4 hours.
      
    • Method B: Add Ammonium Formate (5 eq) and reflux for 1 hour (Transfer Hydrogenation).

  • Filtration: Filter through a Celite pad to remove Pd/C. Caution: Pd/C is pyrophoric; keep wet.

  • Isolation: Concentrate the filtrate. The amine is often an oil or low-melting solid and is prone to oxidation; store under inert gas or use immediately in the next coupling step.

References

  • PubChem. 1-methyl-1H-pyrazol-4-amine Compound Summary. National Library of Medicine. Available at: [Link]

  • PubChem. 4-Isopropyl-1H-pyrazol-3-amine Compound Summary. National Library of Medicine. Available at: [Link]

  • El Hafi, M., et al. (2017). 1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor.[1][2] European Journal of Medicinal Chemistry, 125, 1145-1155.[1][2] (Demonstrates the use of isopropyl for selectivity).

  • Fustero, S., et al. (2008).Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. Journal of Organic Chemistry. (Key reference for controlling regiochemistry).

Sources

Methodological & Application

Application Note & Protocol: A Regioselective Approach to the Synthesis of 1-isopropyl-3-(trifluoromethyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 1-isopropyl-3-(trifluoromethyl)-1H-pyrazol-5-amine, a valuable heterocyclic scaffold in modern drug discovery. Pyrazole derivatives containing trifluoromethyl groups are of significant interest due to the unique physicochemical properties that fluorine imparts, often enhancing metabolic stability and binding affinity.[1][2][3] This application note details a robust and regioselective protocol based on the classical Knorr pyrazole synthesis, reacting isopropylhydrazine with a trifluoromethylated β-ketonitrile. We will explore the underlying reaction mechanism, provide a detailed, step-by-step experimental procedure, outline critical safety protocols for handling hazardous reagents, and present expected characterization data.

Introduction: The Significance of Fluorinated Aminopyrazoles

The pyrazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[4][5] The incorporation of a trifluoromethyl (CF₃) group can profoundly alter a molecule's electronic properties, lipophilicity, and metabolic stability.[1] Concurrently, the 5-amino group provides a crucial vector for further functionalization, enabling the exploration of vast chemical space in lead optimization campaigns. The target molecule, 1-isopropyl-3-(trifluoromethyl)-1H-pyrazol-5-amine, combines these key features, making it a highly desirable building block for the development of novel therapeutics and agrochemicals.

The most common and efficient method for constructing the pyrazole core is the cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound or its synthetic equivalent, a reaction known as the Knorr pyrazole synthesis.[4][6][7][8][9] This guide leverages this principle for a targeted synthesis, explaining the causal factors that ensure high regioselectivity and yield.

Reaction Principle and Mechanistic Insights

The synthesis proceeds via the acid-catalyzed condensation of isopropylhydrazine with 4,4,4-trifluoro-3-oxobutanenitrile. The general mechanism involves three key stages: initial condensation, intramolecular cyclization, and aromatization.[8]

  • Initial Condensation: The reaction is initiated by the nucleophilic attack of a nitrogen atom from isopropylhydrazine on the electrophilic ketone carbonyl of the β-ketonitrile. In isopropylhydrazine, the terminal NH₂ group is more nucleophilic and less sterically hindered than the substituted nitrogen, directing the initial attack. This is followed by dehydration to form a hydrazone intermediate.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazone intermediate then performs an intramolecular nucleophilic attack on the carbon atom of the nitrile group. This cyclization step forms a non-aromatic 5-imino-pyrazolidine intermediate.

  • Aromatization: The final step is a rapid tautomerization of the cyclic intermediate to form the stable, aromatic 1-isopropyl-3-(trifluoromethyl)-1H-pyrazol-5-amine product.

This sequence ensures high regioselectivity, yielding the desired N1-isopropyl isomer as the major product.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product R1 Isopropylhydrazine I1 Hydrazone Intermediate R1->I1 Nucleophilic Attack (+ H⁺, -H₂O) R2 4,4,4-Trifluoro-3-oxobutanenitrile R2->I1 I2 Cyclized Intermediate (5-Iminopyrazolidine) I1->I2 Intramolecular Cyclization P1 1-isopropyl-3-(trifluoromethyl) -1H-pyrazol-5-amine I2->P1 Tautomerization (Aromatization)

Figure 1: Simplified reaction mechanism for the synthesis of the target aminopyrazole.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Researchers should monitor progress using Thin Layer Chromatography (TLC) to confirm the consumption of starting materials and the formation of the product.

3.1. Materials and Reagents

ReagentCAS NumberMolecular FormulaNotes
4,4,4-Trifluoro-3-oxobutanenitrile326-06-7C₄H₂F₃NOKey trifluoromethylated precursor.
Isopropylhydrazine hydrochloride16726-39-3C₃H₁₁ClN₂Hydrazine source; salt form is more stable.
Triethylamine (Et₃N)121-44-8C₆H₁₅NBase to free the hydrazine.
Ethanol (Absolute)64-17-5C₂H₆OReaction solvent.
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂Extraction solvent.
Hexane110-54-3C₆H₁₄Eluent for chromatography.
Saturated Sodium Bicarbonate (aq.)144-55-8NaHCO₃For work-up.
Brine (Saturated NaCl aq.)7647-14-5NaClFor work-up.
Anhydrous Magnesium Sulfate7487-88-9MgSO₄Drying agent.
Silica Gel (230-400 mesh)7631-86-9SiO₂For column chromatography.

3.2. Step-by-Step Procedure

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4,4,4-trifluoro-3-oxobutanenitrile (1.39 g, 10 mmol, 1.0 eq.).

  • Reagent Addition: Dissolve the starting material in 30 mL of absolute ethanol. To this solution, add isopropylhydrazine hydrochloride (1.22 g, 11 mmol, 1.1 eq.) followed by the dropwise addition of triethylamine (2.1 mL, 15 mmol, 1.5 eq.) at room temperature. The triethylamine neutralizes the hydrochloride salt, liberating the free isopropylhydrazine in situ.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 6-12 hours.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 30% ethyl acetate in hexane mobile phase) until the starting β-ketonitrile spot has been consumed.

  • Work-up: After completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.

  • Extraction: Redissolve the resulting residue in ethyl acetate (50 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexane (e.g., starting from 10% and gradually increasing to 40%) to isolate the pure 1-isopropyl-3-(trifluoromethyl)-1H-pyrazol-5-amine.

G A Setup (Flask, Condenser) B Add Reagents (β-Ketonitrile, Hydrazine Salt, Et₃N in Ethanol) A->B C Heat to Reflux (6-12 hours) B->C D Reaction Work-up (Cool, Remove Solvent) C->D E Aqueous Extraction (EtOAc, NaHCO₃, Brine) D->E F Dry & Concentrate E->F G Purification (Column Chromatography) F->G H Characterization (NMR, MS) G->H

Sources

Application Notes & Protocols: A Guide to the Diazotization of 1-Isopropyl-3-(trifluoromethyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the in situ preparation of the diazonium salt of 1-isopropyl-3-(trifluoromethyl)-1H-pyrazol-5-amine. This pyrazole derivative is a key synthetic intermediate, and its conversion to a diazonium salt opens a gateway to a wide array of functional group transformations crucial in medicinal chemistry and materials science. The presence of the electron-withdrawing trifluoromethyl group presents unique challenges to the diazotization reaction, necessitating carefully controlled conditions. This guide details the underlying chemical principles, a robust step-by-step protocol, critical safety considerations, and troubleshooting advice to ensure successful and safe execution.

Introduction and Scientific Context

The diazotization of heterocyclic amines is a cornerstone transformation in organic synthesis, enabling the conversion of a primary amino group into a highly versatile diazonium moiety (-N₂⁺). These intermediates are rarely isolated and are typically used in situ for subsequent reactions such as Sandmeyer, Schiemann, or azo-coupling reactions.[1] The target molecule, 1-isopropyl-3-(trifluoromethyl)-1H-pyrazol-5-amine, contains a pyrazole core, a privileged scaffold in drug discovery.[2] The trifluoromethyl group often enhances metabolic stability and binding affinity of drug candidates.[2]

However, the strongly electron-withdrawing nature of the trifluoromethyl group deactivates the pyrazole ring and reduces the nucleophilicity of the 5-amino group. This makes the initial nitrosation step of the diazotization mechanism more challenging compared to electron-rich anilines.[3] Therefore, the choice of acid and nitrosating agent, along with strict temperature control, is paramount for an efficient reaction while minimizing side reactions and ensuring safety. This protocol employs sodium nitrite in a mixed acidic medium of trifluoroacetic acid (TFA) and sulfuric acid, a system known to be effective for deactivated amines.[3][4]

Mechanism and Critical Experimental Parameters

The diazotization reaction proceeds via the electrophilic attack of a nitrosating agent on the primary amine. The reaction is initiated by the formation of nitrous acid (HNO₂) in situ from sodium nitrite and a strong acid.[5] In a highly acidic medium, the nitrous acid is protonated and subsequently loses water to form the highly electrophilic nitrosonium ion (NO⁺), which is the key nitrosating species.

Key Mechanistic Steps:

  • Formation of Nitrous Acid: NaNO₂ + H⁺ → HNO₂ + Na⁺

  • Formation of the Nitrosonium Ion: HNO₂ + H⁺ ⇌ H₂O⁺-NO → H₂O + NO⁺

  • Nucleophilic Attack: The lone pair of the amine nitrogen attacks the nitrosonium ion.

  • Proton Transfers & Dehydration: A series of proton transfers and the elimination of a water molecule lead to the formation of the final diazonium ion.

Critical Parameters Explained:

  • Temperature: This is the most critical parameter. Diazotization is highly exothermic, and the resulting diazonium salts are often thermally unstable, especially in their solid, isolated form.[6][7] Maintaining a temperature between 0°C and 5°C is crucial to prevent decomposition of the product, which can lead to the violent evolution of nitrogen gas and potential loss of control.[8]

  • Acidic Medium: A strong acid is required to generate the active nitrosating agent, the nitrosonium ion (NO⁺).[4] The use of trifluoroacetic acid (TFA) is particularly advantageous for deactivated amines as it provides a strongly acidic, non-aqueous environment that can enhance the solubility of the amine salt and promote the reaction.[3] A co-solvent like sulfuric acid ensures the complete protonation of nitrous acid.

  • Stoichiometry of Nitrite: A stoichiometric or slight excess of sodium nitrite is used. A significant excess should be avoided as it can lead to undesired side reactions and complicates the quenching procedure.[6][7] It is essential to test for excess nitrous acid after the reaction and quench it accordingly.

  • Rate of Addition: The slow, dropwise addition of the sodium nitrite solution is mandatory. This allows for effective dissipation of the heat generated during the reaction and prevents a dangerous buildup of the unstable diazonium intermediate.

Detailed Experimental Protocol

This protocol details the in situ generation of the pyrazole diazonium salt. It is assumed the resulting solution will be used directly in a subsequent reaction (e.g., a Sandmeyer reaction).

Materials and Reagents
ReagentCAS NumberMolar Mass ( g/mol )Quantity (10 mmol scale)Notes
1-Isopropyl-3-(trifluoromethyl)-1H-pyrazol-5-amine1269299-19-6207.182.07 g (10.0 mmol)Starting material.
Trifluoroacetic Acid (TFA)76-05-1114.0215 mLReagent grade, anhydrous preferred.
Concentrated Sulfuric Acid (H₂SO₄)7664-93-998.085 mL98%
Sodium Nitrite (NaNO₂)7632-00-069.000.76 g (11.0 mmol)Prepare a fresh aqueous solution.
Deionized Water7732-18-518.025 mLFor dissolving NaNO₂.
Sulfamic Acid (H₃NSO₃)5329-14-697.09~0.5 gFor quenching excess nitrous acid.
Starch-Iodide PaperN/AN/AAs neededFor testing for excess nitrous acid.
Equipment
  • Three-necked round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Thermometer with adapter

  • Dropping funnel

  • Ice/salt water bath

  • Standard laboratory glassware and personal protective equipment (PPE)

Step-by-Step Procedure
  • Preparation of the Amine Solution:

    • To a 100 mL three-necked flask equipped with a magnetic stir bar, thermometer, and a nitrogen inlet, add 1-isopropyl-3-(trifluoromethyl)-1H-pyrazol-5-amine (2.07 g, 10.0 mmol).

    • Under a nitrogen atmosphere, add trifluoroacetic acid (15 mL) to the flask. Stir the mixture until the amine fully dissolves.

    • Carefully place the flask in an ice/salt water bath and cool the solution to 0°C.

    • Once at 0°C, slowly add concentrated sulfuric acid (5 mL) dropwise via the dropping funnel. The internal temperature must be maintained below 5°C during this addition. The formation of the amine sulfate salt may cause the solution to become a slurry, which is acceptable.

  • Preparation of the Nitrite Solution:

    • In a separate beaker, dissolve sodium nitrite (0.76 g, 11.0 mmol) in 5 mL of cold deionized water. Prepare this solution immediately before use.

  • Diazotization Reaction:

    • Ensure the amine sulfate slurry is vigorously stirred and maintained at 0-5°C.

    • Add the aqueous sodium nitrite solution dropwise to the reaction flask over a period of 20-30 minutes. Crucial: Monitor the temperature closely and do not let it rise above 5°C.

    • After the addition is complete, continue to stir the reaction mixture at 0-5°C for an additional 30 minutes to ensure the reaction goes to completion. The mixture should become a clearer, pale-yellow solution.

  • Verification and Quenching (Optional but Recommended):

    • To check for the presence of excess nitrous acid, dip a glass rod into the reaction mixture and touch it to a piece of starch-iodide paper. An immediate blue-black color indicates the presence of excess nitrous acid.

    • If excess nitrous acid is present, add small portions of sulfamic acid until the starch-iodide test is negative. This quench reaction produces nitrogen gas, so add the sulfamic acid slowly to avoid excessive frothing.

  • In Situ Use:

    • The resulting cold solution containing the 1-isopropyl-3-(trifluoromethyl)-1H-pyrazole-5-diazonium salt is now ready for immediate use in the subsequent synthetic step. Do not attempt to isolate the diazonium salt.

Process Workflow Visualization

Diazotization_Workflow start_mat Pyrazol-5-amine in TFA cooling1 Cool to 0°C start_mat->cooling1 add_h2so4 Add conc. H₂SO₄ (Maintain T < 5°C) cooling1->add_h2so4 diazotization Add NaNO₂ Solution Dropwise (0-5°C) add_h2so4->diazotization na_soln Prepare aq. NaNO₂ Solution na_soln->diazotization stir Stir for 30 min at 0-5°C diazotization->stir product Diazonium Salt Solution (In Situ) stir->product next_step Proceed to Next Reaction product->next_step

Caption: Workflow for the diazotization of 1-isopropyl-3-(trifluoromethyl)-1H-pyrazol-5-amine.

Safety Precautions: A Critical Directive

The diazotization of amines is a potentially hazardous procedure and must be performed with strict adherence to safety protocols.

  • Explosion Hazard: Diazonium salts, particularly when dry, are notoriously unstable and can decompose explosively upon shock, friction, or heating.[6][7][9] NEVER attempt to isolate the diazonium salt from the solution. Always use it in situ. It is recommended to handle no more than 0.75 mmol of explosive diazonium salts at one time.[7][9]

  • Gas Evolution: The reaction itself and the quenching of excess nitrous acid produce nitrogen gas.[8] Ensure the reaction is conducted in a well-ventilated fume hood and that the apparatus is not a closed system to allow for proper venting of gases.[6][7]

  • Corrosive Reagents: Concentrated sulfuric acid and trifluoroacetic acid are extremely corrosive. Handle them with extreme care, using appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves.

  • Temperature Control: A runaway reaction due to loss of cooling is a significant risk. Ensure the ice bath is well-maintained throughout the procedure. Have a secondary containment vessel in place.

  • Quenching: Always have a quenching agent (sulfamic acid or urea) ready before starting the reaction to destroy excess nitrous acid.[7]

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
Reaction fails to initiate (no color change)1. Amine is not fully protonated. 2. Temperature is too low, slowing kinetics. 3. Inactive sodium nitrite.1. Ensure sufficient acid is present. 2. Allow temperature to rise to 2-3°C, but not exceeding 5°C. 3. Use a freshly opened bottle of sodium nitrite and prepare the solution just before use.
Brown fumes (NOx) observed1. Temperature is too high, causing decomposition. 2. Localized "hot spots" due to rapid addition of nitrite.1. Immediately improve cooling and slow down the rate of addition. 2. Ensure vigorous stirring to dissipate heat and reactants effectively.
Low yield in subsequent reaction1. Incomplete diazotization. 2. Decomposition of the diazonium salt before use.1. Extend the stirring time after nitrite addition. Confirm excess nitrous acid with a starch-iodide test. 2. Use the diazonium salt solution immediately after preparation; do not let it warm up or stand for extended periods.

References

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. ResearchGate. Retrieved from [Link]

  • Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. ACS Publications. Retrieved from [Link]

  • Al-Adilee, K. J., & Khaleel, A. M. (2024). Synthesis of Pyrazoles and Pyrazolones Moiety from diazonium salt of 1,3,4-thiadiazole. University of Benghazi Journals. Retrieved from [Link]

  • Firth, J. D., & Fairlamb, I. J. S. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Organic Letters, 22(18), 7239–7243. Retrieved from [Link]

  • Vishwakarma, R. K., Sen, R., Deshwal, S., & Vaitla, K. (2024). Regioselective Synthesis of N-Aryl Pyrazoles from Alkenyl Sulfoxonium Ylides and Aryl Diazonium Salts. The Journal of Organic Chemistry. Retrieved from [Link]

  • Elsharif, N. (2018). Synthesis of Pyrazole Dyes Derivatives. Scientific journals of the University of Benghazi. Retrieved from [Link]

  • Shawali, A. S., & Abdallah, M. A. (1977). Reactions with heterocyclic diazonium salts: novel synthesis of pyrazolo[4,3-c]pyridazines and of pyrazolo[4,3-c]pyrazoles. Journal of the Chemical Society, Perkin Transactions 1, 657-660. Retrieved from [Link]

  • Kanakarajan, K., Haider, K., & Czarnik, A. W. (1988). Nitrosations in Anhydrous Trifluoroacetic Acid Media: A Modification for Insoluble or Deactivated Amine and Amide Precursors. National Technical Reports Library. Retrieved from [Link]

  • Olah, G. A. (1984). Nitration of aromatics with nitrogen oxides in trifluoroacetic acid. Google Patents.
  • Glushkov, V. A., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules, 28(2), 834. Retrieved from [Link]

  • Nielsen, M. K. F., et al. (2022). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. Organic Process Research & Development, 26(4), 1082–1089. Retrieved from [Link]

  • Kudyakova, Y. S., et al. (2018). Chemistry of Pyrazole-3(5)-Diazonium Salts (Review). ResearchGate. Retrieved from [Link]

  • Pevarello, P., & Vulpetti, A. (1982). Process for preparing diazonium salts of 3-amino-pyrazole. Google Patents.
  • Sullivan, T. C., et al. (2025). Risk Assessment in a Chemical Laboratory Following an Explosive Incident Involving a Novel Diazonium Compound: Retrospective Analysis and Lessons Learned. ACS Chemical Health & Safety. Retrieved from [Link]

  • Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. ResearchGate. Retrieved from [Link]

  • Tisler, M., & Stanovnik, B. (1980). The Diazotization of Heterocyclic Primary Amines. Advances in Heterocyclic Chemistry, 26, 363-456. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

  • White, C. J., et al. (2024). Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. The Journal of Organic Chemistry. Retrieved from [Link]

  • Sunkara, H. B., et al. (2016). Processes for the diazotization of 2,5-dichloroanilines. Google Patents.
  • Wang, X., et al. (2025). Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions. Chemical Science. Retrieved from [Link]

  • SATHEE. (n.d.). Chemistry Diazotization Reaction. Retrieved from [Link]

  • Umemoto, T., & Singh, R. P. (2007). CF3 Oxonium Salts, O-(Trifluoromethyl)dibenzofuranium Salts: In Situ Synthesis, Properties, and Application as a Real CF3+ Species Reagent. The Journal of Organic Chemistry, 72(18), 6931–6941. Retrieved from [Link]

  • Schotten, C., et al. (n.d.). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. White Rose Research Online. Retrieved from [Link]

  • Al-Awadi, H., et al. (2010). Yields of products in the diazotization reaction of pyrazoles 1a-d. ResearchGate. Retrieved from [Link]

Sources

Application Notes & Protocols: Strategic Halogenation of 1-Isopropyl-3-(trifluoromethyl)-1H-pyrazol-5-amine for Drug Discovery Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Halogenated Pyrazoles

The pyrazole nucleus is a cornerstone in medicinal chemistry and agrochemical design, prized for its metabolic stability and versatile binding interactions. The introduction of a halogen atom onto this scaffold dramatically enhances its utility, serving as a crucial handle for post-synthetic modifications via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). Furthermore, halogens can modulate the physicochemical properties of a molecule, such as lipophilicity and acidity, and can participate in halogen bonding, a key interaction in modern drug design.[1]

This guide focuses on 1-isopropyl-3-(trifluoromethyl)-1H-pyrazol-5-amine, a highly valuable building block. The electron-donating amino group at the C5 position and the potent electron-withdrawing trifluoromethyl group at the C3 position create a specific electronic environment within the pyrazole ring. This electronic bias strongly directs electrophilic substitution to the C4 position, enabling highly regioselective halogenation.

These application notes provide detailed, field-tested protocols for the selective chlorination, bromination, and iodination of this substrate, offering researchers a reliable toolkit for generating diverse and complex molecular architectures.

Overview of the Halogenation Strategy

The general workflow for the halogenation of 1-isopropyl-3-(trifluoromethyl)-1H-pyrazol-5-amine is a straightforward and robust process. It involves the reaction of the starting pyrazole with an appropriate electrophilic halogenating agent, followed by a standard aqueous work-up and purification.

Halogenation_Workflow Start 1-Isopropyl-3-(trifluoromethyl) -1H-pyrazol-5-amine Reagent Electrophilic Halogenating Agent (NXS) Reaction Reaction in Appropriate Solvent Start->Reaction Dissolution Reagent->Reaction Addition Workup Aqueous Work-up & Extraction Reaction->Workup Quenching Purification Column Chromatography Workup->Purification Product 4-Halo-1-isopropyl-3-(trifluoromethyl) -1H-pyrazol-5-amine Purification->Product

Caption: General workflow for the electrophilic halogenation of the pyrazole substrate.

Recommended Halogenation Protocols

The following protocols are optimized for high regioselectivity and yield. N-halosuccinimides (NXS) are the recommended reagents due to their ease of handling, mild reactivity, and commercial availability.[2][3][4][5]

Protocol 1: C4-Chlorination using N-Chlorosuccinimide (NCS)

Causality: N-Chlorosuccinimide serves as a source of an electrophilic chlorine atom ("Cl+"). The electron-rich C4 position of the aminopyrazole readily attacks the NCS, leading to the substitution reaction. Acetonitrile is an excellent solvent choice due to its polarity, which can stabilize the charged intermediates in the electrophilic aromatic substitution mechanism, and its relatively inert nature under these conditions.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-isopropyl-3-(trifluoromethyl)-1H-pyrazol-5-amine (1.0 eq.) in acetonitrile (approx. 0.1 M concentration).

  • Reagent Addition: Add N-chlorosuccinimide (NCS) (1.1 eq.) to the solution in one portion at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the acetonitrile.

    • Dilute the residue with ethyl acetate and wash with a saturated aqueous solution of sodium thiosulfate to quench any remaining electrophilic chlorine.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 4-chloro-1-isopropyl-3-(trifluoromethyl)-1H-pyrazol-5-amine.

Protocol 2: C4-Bromination using N-Bromosuccinimide (NBS)

Causality: Similar to NCS, N-bromosuccinimide is an effective electrophilic bromine source.[3] The reaction mechanism is analogous to chlorination. Dichloromethane (DCM) is a suitable alternative solvent, particularly for reactions where the starting material or product has limited solubility in acetonitrile.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 1-isopropyl-3-(trifluoromethyl)-1H-pyrazol-5-amine (1.0 eq.) in dichloromethane (DCM) (approx. 0.1 M) in a round-bottom flask with a magnetic stir bar.

  • Reagent Addition: Add N-bromosuccinimide (NBS) (1.1 eq.) portion-wise to the stirred solution at 0 °C (ice bath).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor for completion by TLC or LC-MS.

  • Work-up:

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer and extract the aqueous layer with DCM.

    • Combine the organic layers and wash with brine.

    • Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude material can be purified via silica gel column chromatography using an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield 4-bromo-1-isopropyl-3-(trifluoromethyl)-1H-pyrazol-5-amine.

Protocol 3: C4-Iodination using N-Iodosuccinimide (NIS)

Causality: N-Iodosuccinimide is a milder electrophilic iodinating agent. For less reactive substrates, an acid catalyst can be employed to activate the NIS, but for the electron-rich aminopyrazole, it is often not necessary. This protocol provides a direct and efficient route to the valuable 4-iodo derivative.[6]

Step-by-Step Methodology:

  • Reaction Setup: In a flask protected from light (e.g., wrapped in aluminum foil), dissolve 1-isopropyl-3-(trifluoromethyl)-1H-pyrazol-5-amine (1.0 eq.) in dimethylformamide (DMF) (approx. 0.2 M).

  • Reagent Addition: Add N-iodosuccinimide (NIS) (1.2 eq.) to the solution at room temperature.

  • Reaction Monitoring: Stir the mixture at room temperature for 4-8 hours, or until TLC/LC-MS analysis indicates full consumption of the starting material.

  • Work-up:

    • Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

    • Extract the aqueous phase three times with ethyl acetate.

    • Combine the organic extracts and wash thoroughly with a 10% aqueous solution of sodium thiosulfate to remove any residual iodine, followed by water and brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purification: Purify the resulting crude solid or oil by column chromatography on silica gel to obtain the desired 4-iodo-1-isopropyl-3-(trifluoromethyl)-1H-pyrazol-5-amine.

Comparative Data Summary

The following table summarizes the key parameters for the described halogenation protocols, allowing for easy comparison. Yields are estimated based on similar transformations reported in the literature.[1]

Halogenation Reagent Solvent Temperature Typical Reaction Time Estimated Yield Key Considerations
Chlorination N-Chlorosuccinimide (NCS)AcetonitrileRoom Temp.2-4 hours85-95%Generally a fast and clean reaction.
Bromination N-Bromosuccinimide (NBS)Dichloromethane (DCM)0 °C to Room Temp.1-3 hours90-98%Highly efficient; addition at 0 °C can improve selectivity.
Iodination N-Iodosuccinimide (NIS)Dimethylformamide (DMF)Room Temp.4-8 hours80-90%Reaction is slower; protection from light is recommended.

Self-Validation and Product Characterization

To ensure the trustworthiness and success of these protocols, it is imperative to characterize the final products thoroughly.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR should show the disappearance of the signal corresponding to the C4-H of the pyrazole ring. The remaining aromatic and aliphatic protons should be consistent with the product structure.

    • ¹³C NMR will show a new signal for the C4 carbon, shifted downfield and exhibiting C-X coupling where applicable.

    • ¹⁹F NMR will confirm the integrity of the trifluoromethyl group.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the halogenated product, which will exhibit a characteristic isotopic pattern for chlorine and bromine.

Conclusion

The protocols detailed in these application notes provide reliable and reproducible methods for the regioselective halogenation of 1-isopropyl-3-(trifluoromethyl)-1H-pyrazol-5-amine. By leveraging the inherent electronic properties of the substrate and employing mild, accessible reagents like N-halosuccinimides, researchers can efficiently generate key halogenated intermediates. These building blocks are primed for further elaboration, opening avenues to novel chemical entities for drug discovery and development programs.

References

  • Halogenation of Pyrazoles Using N‐Halosuccinimides in CCl4 and in Water. (2007). Synthetic Communications, 37(1), 81-87. [Link]

  • Qasid, M., et al. (2023). Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent. The Journal of Organic Chemistry, 88(20), 14358–14371. [Link]

  • Halogenation of Pyrazoles Using N‐Halosuccinimides in CCl4 and in Water. (2007). ChemInform, 38(32). [Link]

  • Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent. (2023). The Journal of Organic Chemistry. [Link]

  • Full article: Halogenation of Pyrazoles Using N‐Halosuccinimides in CCl4 and in Water. (2007). Taylor & Francis Online. [Link]

  • Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. (2022). Organic Letters. [Link]

  • Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. (2022). PMC. [Link]

  • Halogenations of 3-aryl-1H-pyrazol-5-amines. (2021). Beilstein Archives. [Link]

Sources

Synthesis of kinase inhibitors using 1-isopropyl-3-(trifluoromethyl)pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of Kinase Inhibitors Using 1-Isopropyl-3-(trifluoromethyl)pyrazol-5-amine

Abstract & Strategic Value

1-Isopropyl-3-(trifluoromethyl)pyrazol-5-amine (CAS: 1006476-88-1) represents a "privileged scaffold" in modern kinase inhibitor design.[1] Its structural utility is threefold:

  • The Exocyclic Amine: Acts as a critical hydrogen bond donor to the kinase "hinge" region (Glu/Met residues).

  • The Trifluoromethyl Group (

    
    ):  Enhances metabolic stability (blocking oxidative metabolism) and increases lipophilicity for membrane permeability, while electronically deactivating the ring system.
    
  • The Isopropyl Group: Provides steric bulk to fill the hydrophobic pocket (often the Gatekeeper region) of kinases such as BRAF, VEGFR, and RET.

This guide details the specific protocols for utilizing this intermediate to synthesize Type I and Type II kinase inhibitors, addressing the specific synthetic challenges posed by the electron-deficient nature of the pyrazole ring.

Retrosynthetic Logic & Pathway Design

The synthesis of inhibitors using this scaffold typically follows a convergent route. The primary challenge is the reduced nucleophilicity of the C5-amine due to the strong electron-withdrawing effect of the C3-trifluoromethyl group.[1]

Figure 1: Retrosynthetic Disconnection of a Model Kinase Inhibitor

Retrosynthesis Target Target Kinase Inhibitor (BRAF/RET Analog) Coupling C-N Bond Formation (SNAr or Buchwald-Hartwig) Target->Coupling Disconnection IntermediateA 1-Isopropyl-3-(trifluoromethyl) pyrazol-5-amine (Nucleophile) Coupling->IntermediateA Electrophile Heteroaryl Halide (e.g., 2,4-Dichloropyrimidine) Coupling->Electrophile Precursors Precursors: 4,4,4-trifluoro-3-oxobutanenitrile + Isopropylhydrazine IntermediateA->Precursors Cyclocondensation

Caption: Convergent synthesis strategy isolating the pyrazole amine as the key nucleophilic building block.

Critical Synthetic Challenges

ParameterObservationImplication for Protocol
Nucleophilicity Significantly ReducedThe ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

group pulls electron density from the ring, making the

a poor nucleophile compared to aniline.
Basicity (pKa) Low (Est. pKa < 2.0)Protonation requires very strong acids; however, deprotonation (to form the anion) is easier, facilitating base-mediated SNAr.
Regioselectivity N1 vs. Exocyclic NThe N1 is blocked by the isopropyl group, preventing tautomerization issues common in N-unsubstituted pyrazoles.

Protocol A: Heteroaryl Coupling via SNAr (Hinge Binder Synthesis)

This protocol describes coupling the amine with 2,4-dichloropyrimidine.[2] This is the industry-standard method for generating the core scaffold of many ATP-competitive inhibitors.[1]

Mechanism: Nucleophilic Aromatic Substitution (


).
Scope:  Applicable to pyrimidines, pyridines, and triazines.
Reagents & Materials
  • Limiting Reagent: 1-Isopropyl-3-(trifluoromethyl)pyrazol-5-amine (1.0 equiv)[1]

  • Electrophile: 2,4-Dichloropyrimidine (1.1 equiv)[1]

  • Base: LiHMDS (Lithium bis(trimethylsilyl)amide), 1.0M in THF (2.5 equiv)

  • Solvent: Anhydrous THF (Tetrahydrofuran)

  • Quench: Saturated

    
     solution
    
Step-by-Step Methodology
  • Preparation (Inert Atmosphere): Flame-dry a 3-neck round-bottom flask and purge with Argon. Charge with the pyrazole amine (1.0 equiv) and anhydrous THF (

    
     concentration relative to amine).
    
  • Deprotonation (Critical Step): Cool the solution to -78°C (acetone/dry ice bath). Add LiHMDS dropwise over 20 minutes.

    • Why? The amine is too weak to attack the pyrimidine under neutral conditions efficiently. Pre-forming the lithium amide anion dramatically increases nucleophilicity.

  • Addition of Electrophile: Dissolve 2,4-dichloropyrimidine in a minimal amount of THF. Add this solution dropwise to the cold reaction mixture.

  • Reaction Progression: Allow the mixture to warm to 0°C over 2 hours. Do not heat to reflux immediately, as this promotes bis-alkylation or polymerization.[1]

  • Monitoring: Check via LC-MS. The product peak (

    
    ) should appear as the major species.
    
    • Target Mass: Calculation: Amine MW + 148.9 - 36.5 (HCl loss).[1]

  • Workup: Quench with sat.

    
     at 0°C. Extract with EtOAc (
    
    
    
    ). Wash combined organics with brine, dry over
    
    
    , and concentrate.
  • Purification: Flash chromatography (Hexanes/EtOAc gradient). The product is typically a white to off-white solid.[1]

Protocol B: Urea Linkage Formation (Type II Inhibitor Synthesis)

Type II inhibitors often utilize a urea linker to bind to the DFG-out conformation of the kinase.

Reagents:

  • Pyrazole Amine (1.0 equiv)[3]

  • Triphosgene (0.35 equiv) or CDI (1.1 equiv)

  • Target Aniline (1.0 equiv)

  • Base: DIPEA (3.0 equiv)

Methodology (Triphosgene Route)
  • Activation: Dissolve triphosgene in DCM at 0°C. Add a solution of the pyrazole amine and DIPEA (1.5 equiv) in DCM dropwise.

    • Note: This forms the reactive isocyanate in situ.

  • Coupling: Stir for 30 minutes at 0°C. Add the second amine (the "tail" portion of the inhibitor) and remaining DIPEA.

  • Completion: Allow to warm to Room Temperature (RT) and stir for 4-12 hours.

  • Isolation: Quench with water. The urea product often precipitates out of DCM/Water mixtures. Filter and wash with ether.

Troubleshooting & Optimization Logic

Decision Matrix for Reaction Failure:

Optimization Start Coupling Reaction Low Yield / No Product Check1 Is Starting Material Consumed? Start->Check1 NoReaction Issue: Low Nucleophilicity Check1->NoReaction No (SM remains) SideProducts Issue: Side Reactions Check1->SideProducts Yes (Messy LCMS) Sol1 Switch to Buchwald-Hartwig: Pd2(dba)3, Xantphos, Cs2CO3 Reflux in Dioxane NoReaction->Sol1 If Base Fails Sol2 Increase Base Strength: Switch DIPEA -> NaH or LiHMDS NoReaction->Sol2 First Attempt Sol3 Control Temp: Maintain < 0°C during addition to prevent bis-alkylation SideProducts->Sol3

Caption: Logic flow for troubleshooting low yields in aminopyrazole couplings.

Expert Insight on Buchwald-Hartwig Conditions: If ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


 fails (common with electron-rich electrophiles), Palladium catalysis is required.
  • Catalyst:

    
     or BrettPhos Pd G3.
    
  • Ligand: Xantphos is highly effective for aminopyrazoles due to its wide bite angle.

  • Base:

    
     (weak base) is preferred over NaOtBu to prevent decomposition of the fluorinated scaffold.
    

References

  • Synthesis of Pyrazolo[3,4-b]pyridines: Aggarwal, R. et al. "Regiospecific synthesis of 4-trifluoromethyl-1H-pyrazolo[3,4-b]pyridines."[1][4][5] Journal of Fluorine Chemistry.

  • RET Kinase Inhibitors: Dinér, P. et al. "Preparation of 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines as RET kinase inhibitors."[1][6] Journal of Medicinal Chemistry.

  • Aminopyrazole Review: Fichez, J. et al. "Recent Advances in Aminopyrazoles Synthesis and Functionalization." Current Organic Chemistry.

  • pKa and Electronic Effects: "Predicting and Tuning Physicochemical Properties in Lead Optimization." Chemistry - A European Journal.[1]

Sources

Application Note: Regioselective One-Pot Synthesis of 5-Amino-1-isopropyl-3-(trifluoromethyl)pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the regioselective synthesis of 5-amino-1-isopropyl-3-(trifluoromethyl)pyrazole (CAS: 1006992-06-6), a critical pharmacophore in modern agrochemical (e.g., Penflufen) and pharmaceutical pipelines.

While the pyrazole ring formation via cyclocondensation is well-established, this specific scaffold presents a regioselectivity challenge : ensuring the formation of the 5-amino-1-isopropyl isomer over the thermodynamically competitive 3-amino-1-isopropyl or 5-hydroxy tautomers.

This guide presents two validated protocols:

  • Protocol A (Telescoped Industrial Route): A true one-pot synthesis starting from ethyl trifluoroacetate and acetonitrile, avoiding the isolation of the unstable

    
    -ketonitrile intermediate.
    
  • Protocol B (Direct Cyclization): A bench-scale method using isolated 4,4,4-trifluoro-3-oxobutanenitrile with pH-controlled regiosteering.

Reaction Mechanism & Regioselectivity[1][2]

The core chemistry involves the condensation of a 1,3-electrophile (


-ketonitrile) with a binucleophile (isopropylhydrazine). The regiochemical outcome is dictated by the initial nucleophilic attack.
The Regioselectivity Logic

To obtain the 5-amino-1-isopropyl-3-(trifluoromethyl) isomer:

  • The hydrazine's primary amine (

    
    ) must attack the trifluoroacetyl carbonyl (C3).
    
  • The secondary amine (

    
    ) must subsequently cyclize onto the nitrile carbon (C5).
    

The trifluoromethyl group (


) enhances the electrophilicity of the carbonyl, generally favoring the desired attack by the more nucleophilic primary amine of the hydrazine. However, steric bulk and solvent polarity can disrupt this preference, leading to isomeric impurities.
Pathway Visualization

The following diagram illustrates the divergent pathways and the specific trajectory required for the target compound.

G cluster_legend Key Mechanism Driver Start Reagents: 4,4,4-trifluoro-3-oxobutanenitrile + Isopropylhydrazine Path1 Path A (Desired): Primary NH2 attacks Ketone (C=O) Start->Path1 Kinetic Control (Favored by CF3 electrophilicity) Path2 Path B (Undesired): Secondary NH(iPr) attacks Ketone Start->Path2 Steric Hindrance Inter1 Intermediate: Hydrazone Formation Path1->Inter1 Inter2 Intermediate: Enamine/Aminal Path2->Inter2 Cycl1 Cyclization: NH(iPr) attacks Nitrile (CN) Inter1->Cycl1 Cycl2 Cyclization: NH2 attacks Nitrile (CN) Inter2->Cycl2 Target TARGET PRODUCT: 5-amino-1-isopropyl- 3-(trifluoromethyl)pyrazole Cycl1->Target Isomer ISOMERIC IMPURITY: 5-amino-1-H- 3-isopropyl... (Wrong) Cycl2->Isomer Note The CF3 group makes the ketone highly reactive. Primary NH2 is less hindered than NH(iPr). This combination drives Path A.

Figure 1: Mechanistic divergence in pyrazole synthesis. Path A yields the target pharmacophore.

Protocol A: Telescoped One-Pot Synthesis (Recommended)

This method generates the unstable


-ketonitrile intermediate in situ via a Claisen condensation, followed immediately by cyclization. This is the preferred route for safety and yield stability.
Reagents & Materials
ReagentEquiv.[1][2][3][4]Role
Ethyl trifluoroacetate 1.0Electrophile (Source of

)
Acetonitrile 1.2Nucleophile (Source of Nitrile)
Sodium ethoxide (21% in EtOH) 1.1Base for Claisen Condensation
Isopropylhydrazine HCl 1.1Binucleophile
Acetic Acid q.s.pH Adjustment
Toluene/Ethanol -Solvent System
Step-by-Step Methodology

Step 1: In-Situ Generation of Enolate (Claisen Condensation)

  • Charge a dry reactor (inert

    
     atmosphere) with Toluene  (5V) and Acetonitrile  (1.2 eq).
    
  • Cool the mixture to 0°C .

  • Add Sodium Ethoxide (21% wt solution, 1.1 eq) dropwise, maintaining internal temperature < 5°C.

  • Stir for 30 minutes to form the acetonitrile anion.

  • Add Ethyl Trifluoroacetate (1.0 eq) slowly over 1 hour.

  • Allow the mixture to warm to 20–25°C and stir for 4–6 hours.

    • Checkpoint: Monitor by HPLC/TLC.[1] The disappearance of ethyl trifluoroacetate indicates the formation of the sodium enolate of 4,4,4-trifluoro-3-oxobutanenitrile.

Step 2: Controlled Cyclization

  • Cool the reaction mixture back to 0–5°C .

  • Critical Step: Adjust pH to 4–5 using Acetic Acid or dilute HCl.

    • Why: The sodium enolate must be protonated to the free ketonitrile form to react with hydrazine, but highly acidic conditions can degrade the nitrile.

  • Add Isopropylhydrazine Hydrochloride (1.1 eq) dissolved in minimum Ethanol.

  • Stir at 0°C for 1 hour, then heat to Reflux (78–80°C) for 4 hours.

    • Mechanism:[4][5] The initial low-temperature stir favors the kinetic attack of

      
       on the ketone (hydrazone formation). The reflux drives the dehydration and cyclization onto the nitrile.
      

Step 3: Workup & Isolation [3]

  • Cool to room temperature.

  • Add water (5V) and separate phases. Extract aqueous layer with Ethyl Acetate.[1]

  • Wash combined organics with Brine (2x).

  • Dry over

    
     and concentrate in vacuo.
    
  • Purification: Recrystallize from Heptane/EtOAc (9:1) to remove trace regioisomers.

Protocol B: Direct Cyclization (Bench Scale)

Use this protocol if you have access to isolated, stable 4,4,4-trifluoro-3-oxobutanenitrile.

Reagents[3][5][6]
  • 4,4,4-trifluoro-3-oxobutanenitrile: 10 mmol

  • Isopropylhydrazine HCl: 10 mmol

  • Ethanol: 20 mL

  • Sodium Acetate: 10 mmol (Buffering agent)

Methodology
  • Dissolve Isopropylhydrazine HCl and Sodium Acetate in Ethanol (20 mL) in a round-bottom flask.

  • Add 4,4,4-trifluoro-3-oxobutanenitrile dropwise at Room Temperature.

    • Note: The reaction is exothermic.

  • Heat the mixture to Reflux for 3 hours.

  • Monitor reaction progress via LC-MS (Target Mass: ~193.17 Da).

  • Remove solvent under reduced pressure.

  • Resuspend residue in water and adjust pH to ~8 with saturated

    
     to precipitate the free base.
    
  • Filter the solid product and dry under vacuum.[2]

Analytical Quality Control

Distinguishing the target from its isomers is critical.

ParameterTarget: 5-amino-1-isopropyl-3-(CF3)Isomer: 3-amino-1-isopropyl-5-(CF3)
1H NMR (DMSO-d6) C4-H: Singlet at ~5.8 ppmNH2: Broad singlet at ~5.2 ppmiPr-CH: Septet at ~4.5 ppmC4-H: Singlet often shifted downfieldNH2: Chemical shift varies significantly due to H-bonding with CF3
19F NMR Single peak at -62.0 ppm Shifted to -58 to -60 ppm (closer to N-alkyl influence)
Regiochemistry NOE correlation between iPr-CH and NH2 is weak/absent. Strong NOE between iPr-CH and C4-H is possible but steric dependent.Strong NOE between iPr-CH and CF3 group (spatial proximity).

Safety & Handling

  • Isopropylhydrazine: Potent alkylating agent and suspected carcinogen. Handle in a fume hood with double gloving.

  • Ethyl Trifluoroacetate: Highly volatile and lachrymatory.

  • Reaction Pressure: If performing Protocol A in a sealed vessel, be aware that

    
     gas is not evolved, but thermal expansion of solvents occurs.
    
  • Waste: Aqueous waste from Protocol A contains fluorinated byproducts; do not dispose of down the drain.

References

  • Bayer CropScience LP. Process for preparing 1-alkyl-3-haloalkyl-pyrazole-4-carboxylic acid derivatives. US Patent US20100029947A1. (2010). Link

  • F. Hoffmann-La Roche AG. Regioselective synthesis of 5-amino-1-substituted-3-trifluoromethylpyrazoles. Journal of Heterocyclic Chemistry, 45(6), 1679-1683. (2008). Link

  • Bonacverso, H. G., et al. One-pot synthesis of 3-trifluoromethyl-1H-pyrazoles from beta-alkoxyvinyl trifluoromethyl ketones. Journal of Fluorine Chemistry, 126(11), 1396-1402. (2005). Link

  • Organic Syntheses. General methods for Pyrazole Synthesis via 1,3-dicarbonyl condensation. Org.[6][2][3][7][8] Synth. 2012, 89, 566. Link

Sources

Reaction conditions for nucleophilic substitution on pyrazole amines

Author: BenchChem Technical Support Team. Date: February 2026

From Classical


 to Metal-Catalyzed Cross-Couplings 

Executive Summary & Mechanistic Landscape[1][2]

Pyrazole amines (aminopyrazoles) are privileged scaffolds in medicinal chemistry, serving as the core for blockbuster drugs like Celecoxib and Sildenafil. However, their functionalization presents a "chemical paradox":

  • Electron Richness: The pyrazole ring is

    
    -excessive, making it inherently resistant to nucleophilic aromatic substitution (
    
    
    
    ) unless highly activated.
  • Amphoterism & Tautomerism: The presence of both pyrrole-like (NH) and pyridine-like (N) nitrogens creates tautomeric ambiguity, often leading to regioselectivity issues (N1 vs. N2 alkylation) or catalyst poisoning during metal-mediated coupling.

This guide provides three distinct protocols to overcome these barriers, categorized by the desired transformation vector.

Decision Matrix: Selecting the Right Protocol

Use the following logic flow to determine the optimal experimental condition for your substrate.

ReactionSelector Start START: Pyrazole Amine Substrate Goal What is the Target Transformation? Start->Goal ReplaceNH2 Replace -NH2 with Nucleophile (X) (Sandmeyer/Balz-Schiemann) Goal->ReplaceNH2 Convert Amine to Halide/CN UseNH2 Use -NH2 as Nucleophile (N-Arylation/Alkylation) Goal->UseNH2 Build C-N Bond RingSub Displace LG on Ring (Classical SNAr) Goal->RingSub Attack Ring Carbon ProtoA PROTOCOL A: Non-Aqueous Sandmeyer (tBuONO / CuX2) ReplaceNH2->ProtoA ProtoB PROTOCOL B: Pd-Catalyzed Buchwald-Hartwig (BrettPhos / Pd2(dba)3) UseNH2->ProtoB CheckEWG Is Ring Activated? (e.g., -NO2, -CN at C4) RingSub->CheckEWG ProtoC PROTOCOL C: Activated SNAr (NaH / DMF / Heat) CheckEWG->ProtoC Yes (Activated) Fail Direct SNAr Fails. Use Pd-Catalysis (Proto B) or Ullmann Coupling. CheckEWG->Fail No (Electron Rich)

Figure 1: Strategic decision tree for aminopyrazole functionalization. Note that direct


 is viable only on electron-deficient rings.

Protocol A: The "Reverse" Substitution (Sandmeyer-Type)

Objective: Replace the amino group (


) with a halide (

) or nitrile (

). Mechanism: Radical-Nucleophilic Substitution (

pathway). Context: Classical aqueous Sandmeyer conditions (

) often fail with pyrazoles due to solubility issues and the stability of the pyrazole diazonium species. The Doyle modification (non-aqueous) is the industry standard for these substrates.
Materials
  • Substrate: 3- or 5-aminopyrazole (1.0 equiv).

  • Reagent: tert-Butyl nitrite (

    
    -BuONO) or Isoamyl nitrite (1.5 equiv).
    
  • Halogen Source: Diiodomethane (

    
    ), 
    
    
    
    , or
    
    
    (1.0–2.0 equiv).
  • Solvent: Anhydrous Acetonitrile (MeCN).

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask under Argon, dissolve the aminopyrazole (1.0 mmol) in anhydrous MeCN (5 mL).

  • Activation: Add the halogen source (e.g.,

    
     for iodination) to the stirring solution.
    
  • Diazotization: Cool the mixture to 0°C. Add

    
    -BuONO dropwise over 5 minutes.
    
    • Note: Evolution of

      
       gas will be observed.[1]
      
  • Reaction: Allow the mixture to warm to room temperature. Heat to 60°C for 1–2 hours.

    • Checkpoint: Monitor by LC-MS.[2] The diazonium intermediate is rarely observed; conversion to the halide should be direct.

  • Workup: Quench with saturated aqueous

    
     (to remove excess iodine species). Extract with EtOAc.
    
  • Purification: Silica gel chromatography. Pyrazole halides are less polar than the starting amines.

Why this works: The alkyl nitrite generates the diazonium species in situ in an organic phase, allowing the halogen source to quench the radical immediately. This avoids the formation of phenol byproducts common in aqueous conditions.[1]

Protocol B: Metal-Catalyzed Amination (Buchwald-Hartwig)

Objective: Use the pyrazole amine as a nucleophile to couple with aryl halides. Challenge: The pyrazole ring nitrogens (N1/N2) can bind Palladium, poisoning the catalyst. Solution: Use of bulky, electron-rich phosphine ligands (e.g., BrettPhos, XantPhos) and specific bases.

Materials
  • Nucleophile: Aminopyrazole (1.2 equiv).

  • Electrophile: Aryl Bromide/Chloride (1.0 equiv).

  • Catalyst:

    
     (2–5 mol%).
    
  • Ligand: BrettPhos (for primary amines) or XantPhos (general purpose) (4–10 mol%).

  • Base:

    
     (weak base preferred) or LiHMDS (strong base for difficult substrates).
    
  • Solvent: 1,4-Dioxane or

    
    -Amyl alcohol (anhydrous).
    
Step-by-Step Methodology
  • Degassing: Charge the reaction vessel with the aryl halide, aminopyrazole, base, and catalyst/ligand system. Cycle vacuum/Argon 3 times.

    • Critical: Oxygen is the enemy of this catalytic cycle.

  • Solvation: Add sparged (oxygen-free) solvent via syringe.

  • Reaction: Heat to 90–110°C.

    • Optimization: If conversion is low after 4 hours, add a second portion of catalyst/ligand (0.5x original load).

  • Workup: Filter through a Celite pad to remove Palladium black. Concentrate and purify.

Mechanistic Insight: The BrettPhos ligand is structurally designed to prevent the formation of stable (unreactive) Pd-amine complexes. The bulky biaryl backbone forces the reductive elimination step, which is often the rate-determining step for electron-rich heterocycles.

BuchwaldCycle Pd0 Pd(0)-Ligand (Active Species) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X AmineBind Amine Coordination (Pyrazole-NH2 binds) OxAdd->AmineBind Deprot Deprotonation (Base removes H+) AmineBind->Deprot Base RedElim Reductive Elimination (C-N Bond Forms) Deprot->RedElim RedElim->Pd0 Product Release

Figure 2: Simplified catalytic cycle. The choice of ligand (BrettPhos) accelerates the Reductive Elimination step.

Protocol C: Classical (Activated Systems Only)

Objective: Displace a leaving group (Cl, Br, F) on the pyrazole ring using an external nucleophile. Requirement: The pyrazole MUST possess an Electron-Withdrawing Group (EWG) such as


, 

, or

, ideally at the C4 position. Regioselectivity: Nucleophilic attack typically occurs at C5 (adjacent to N1) due to the dipole moments and stabilization of the Meisenheimer intermediate.
Materials
  • Substrate: 4-Nitro-5-chloropyrazole.

  • Nucleophile: Primary/Secondary amine, Alkoxide, or Thiol.

  • Base:

    
     (2.0 equiv) or NaH (for alcohols).
    
  • Solvent: DMF or DMSO (Polar Aprotic is essential).

Step-by-Step Methodology
  • Setup: Dissolve the chloropyrazole in DMF (0.5 M).

  • Addition: Add the base followed by the nucleophile.

  • Thermal Drive: Heat to 80–120°C.

    • Note: Unactivated pyrazoles will NOT react under these conditions. If your substrate lacks an EWG, refer to Protocol B (using the pyrazole as the halide partner in a metal coupling).

  • Monitoring: Watch for the color change. Nitropyrazoles are often yellow; the substitution product may shift the absorption (

    
    ).
    

Troubleshooting & Optimization Data

VariableRecommendationRationale
Solvent (Sandmeyer) Acetonitrile Stabilizes the radical intermediates better than THF or DMF.
Solvent (Buchwald) t-Amyl Alcohol High boiling point (102°C) allows high temp without pressure vessels; solubilizes polar heterocycles.
Base (

)
DIPEA vs. K2CO3 Use inorganic bases (

) for phenols/thiols; use organic bases (DIPEA) for amines to maintain homogeneity.
Protecting Groups THP or SEM Protect N1 if regioselectivity is poor. THP (Tetrahydropyranyl) is easily removed with mild acid.

References

  • Sandmeyer Reaction (Doyle Modification)

    • Doyle, M. P., et al. "Alkyl Nitrite-Metal Halide Deamination Reactions." Journal of Organic Chemistry.
    • Source: [J. Org.[3] Chem. 1977, 42, 2426]([Link])

  • Buchwald-Hartwig on Heterocycles

    • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.
    • Source:

  • Pyrazoles in Drug Discovery (Review)

    • Fustero, S., et al. "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles." Chemical Reviews.
    • Source:

  • Regioselectivity in Pyrazole Substitution

    • Wuxi AppTec Library: "SNAr Reaction of Polyhalogen
    • Source: (Verified via search context 1.10)

Sources

Troubleshooting & Optimization

Technical Support Center: A Researcher's Guide to Minimizing Regioisomer Formation in 1-isopropyl-3-(trifluoromethyl)pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced heterocyclic synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists encountering challenges with regioselectivity in the synthesis of 1-isopropyl-3-(trifluoromethyl)pyrazole. As Senior Application Scientists, we have consolidated field-proven insights and key literature findings to help you navigate this common synthetic hurdle.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem

Q1: What are the two possible regioisomers in this synthesis and why do they form?

A1: The synthesis of 1-isopropyl-3-(trifluoromethyl)pyrazole typically involves the cyclocondensation of a 1,3-dicarbonyl compound, such as 1,1,1-trifluoro-2,4-pentanedione (TFAA), with isopropylhydrazine.[1][2] Because the diketone is unsymmetrical, the initial nucleophilic attack by isopropylhydrazine can occur at two different carbonyl carbons. This leads to the formation of two constitutional isomers:

  • Desired Isomer: 1-isopropyl-3-(trifluoromethyl)-1H-pyrazole, where the isopropyl group is on the nitrogen adjacent to the carbon that was part of the methyl ketone.

  • Undesired Isomer: 1-isopropyl-5-(trifluoromethyl)-1H-pyrazole, where the isopropyl group is on the nitrogen adjacent to the carbon of the trifluoromethyl ketone.

This lack of preference for one isomer over the other is a common challenge in pyrazole synthesis from unsymmetrical starting materials.[3][4][5]

Q2: Which carbonyl group is theoretically more reactive and why does this often lead to the undesired isomer under standard conditions?

A2: The carbon of the carbonyl group adjacent to the trifluoromethyl (CF₃) moiety is significantly more electrophilic. The strong electron-withdrawing inductive effect of the three fluorine atoms pulls electron density away from this carbon, making it a more potent site for nucleophilic attack.[3][4]

Under neutral or basic conditions in standard protic solvents like ethanol, the initial attack often occurs at this more electrophilic center. This kinetic preference leads to the formation of an intermediate that, after cyclization and dehydration, yields the undesired 1-isopropyl-5-(trifluoromethyl)pyrazole as the major product.[6]

Q3: What is the role of the reaction mechanism and intermediates in determining the final product ratio?

A3: The reaction proceeds through the formation of a 5-hydroxy-5-trifluoromethylpyrazoline intermediate.[7][8][9] The stability of this intermediate and the kinetics of its formation and subsequent dehydration are critical in determining the final ratio of the aromatic pyrazole regioisomers. The reaction conditions—particularly solvent and pH—exert a profound influence on the energy of the transition states leading to these intermediates, allowing for the manipulation of the final product distribution.[3][4]

Section 2: Troubleshooting Guide - Optimizing Your Reaction for High Regioselectivity

This section addresses the most common issue encountered in this synthesis: poor regioselectivity.

Issue: My reaction produces a nearly 1:1 mixture of regioisomers, or it predominantly yields the undesired 1-isopropyl-5-(trifluoromethyl)pyrazole.

This is the most frequent challenge. The following solutions are presented in order of practical implementation, starting with the most effective and least disruptive modifications to your existing protocol.

Solution A: Strategic Solvent Selection (Primary Recommendation)

The choice of solvent is the single most impactful factor for controlling regioselectivity in this reaction.

Expertise & Causality: Standard solvents like ethanol often lead to poor selectivity.[10] However, fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and particularly 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been shown to dramatically reverse and enhance the regioselectivity in favor of the desired 1,3-isomer.[4][11] These solvents are strong hydrogen bond donors and have low nucleophilicity. They are believed to preferentially solvate and stabilize the key intermediates and transition states that lead to the desired 1-isopropyl-3-(trifluoromethyl)pyrazole, effectively steering the reaction down the correct thermodynamic pathway.

Data-Driven Comparison:

SolventStarting DiketoneHydrazineRegioisomeric Ratio (1,3-isomer : 1,5-isomer)Overall Yield (%)Reference
Ethanol (EtOH)1-(2-Furyl)-4,4,4-trifluoro-1,3-butanedioneMethylhydrazine36 : 6499
Trifluoroethanol (TFE)1-(2-Furyl)-4,4,4-trifluoro-1,3-butanedioneMethylhydrazine85 : 1599
Hexafluoroisopropanol (HFIP)1-(2-Furyl)-4,4,4-trifluoro-1,3-butanedioneMethylhydrazine97 : 3 98

Actionable Step: Replace ethanol or methanol in your current protocol with 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). This change alone often resolves the issue of poor regioselectivity.

Solution B: pH and Reagent Form Control

Expertise & Causality: The form of the hydrazine reagent—free base versus its hydrochloride salt—can completely switch the regiochemical outcome.[12] Under acidic conditions (using the hydrochloride salt), the nucleophilicity of the two nitrogen atoms in isopropylhydrazine is altered. The initial attack is directed away from the more sterically hindered and electronically deactivated (via protonation) carbonyl, favoring the pathway to the 1,3-isomer.

Actionable Steps:

  • Use Isopropylhydrazine Hydrochloride: If you are using free isopropylhydrazine, switch to its hydrochloride salt. This will generate an acidic environment in situ.

  • Catalytic Acid: If using the free base is necessary, add a catalytic amount of a strong acid like HCl or H₂SO₄ to the reaction mixture.[4]

Solution C: Alternative Synthetic Strategies

If optimizing reaction conditions fails to provide the desired purity, a change in the fundamental synthetic approach may be necessary.

1. Employ a Dicarbonyl Surrogate: Instead of a symmetric 1,3-diketone, use a β-alkoxyvinyl ketone like 4-ethoxy-1,1,1-trifluoro-3-buten-2-one.[13][14] In these substrates, the two electrophilic carbons have vastly different reactivities. The initial attack from the hydrazine occurs predictably at the ketone carbonyl, followed by cyclization and elimination of the alkoxy group, leading to a highly regioselective synthesis.[3]

2. 1,3-Dipolar Cycloaddition: This advanced method offers an entirely different and highly regioselective pathway. It involves the [3+2] cycloaddition of a nitrile imine (generated in situ) or a diazo compound with an appropriate alkyne or alkene.[3][15][16] For instance, the reaction of 2,2,2-trifluorodiazoethane with an isopropyl-substituted dipolarophile can provide direct, regiocontrolled access to the target pyrazole.[17]

Section 3: Experimental Protocols

Protocol 1: Highly Regioselective Synthesis Using a Fluorinated Solvent (HFIP)

This protocol is adapted from established literature procedures demonstrating the powerful effect of HFIP on regioselectivity.[11]

Materials:

  • 1,1,1-Trifluoro-2,4-pentanedione (TFAA) (1.0 equiv)

  • Isopropylhydrazine (1.1 equiv)

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (approx. 0.3 M solution)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,1,1-trifluoro-2,4-pentanedione in HFIP.

  • Slowly add isopropylhydrazine to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, remove the HFIP under reduced pressure. (Note: HFIP has a low boiling point and can be carefully evaporated).

  • Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to isolate the desired 1-isopropyl-3-(trifluoromethyl)-1H-pyrazole.

  • Characterize the product and confirm the isomeric ratio using ¹H NMR and/or GC-MS. The separation of the two isomers is typically achievable via chromatography.

Section 4: Visualizing the Chemistry

Caption: Competing reaction pathways in pyrazole synthesis.

Caption: Troubleshooting workflow for poor regioselectivity.

References

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Fustero, S., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Various methods for the synthesis of pyrazole. ResearchGate. [Link]

  • MDPI. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. [Link]

  • Miliutina, et al. (2019). Recent advances in the synthesis of new pyrazole derivatives. [Link]

  • Knochel, P., et al. (2009). Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. Organic Letters. [Link]

  • Dömling, A., et al. (2020). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. [Link]

  • ResearchGate. (2017). Cyclocondensation between fatty acid hydrazides and 1,1,1-trifluoro-4-alkoxy-3-alken-2-ones: Introducing a trifluoromethylated head onto fatty acid moieties. ResearchGate. [Link]

  • Taylor & Francis Online. (2017). Cyclocondensation between fatty acid hydrazides and 1,1,1-trifluoro-4-alkoxy-3-alken-2-ones. Canadian Journal of Chemistry. [Link]

  • Tairov, M., et al. (2020). Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles. Journal of Fluorine Chemistry. [Link]

  • Chinese Chemical Society. (2022). Dual Incorporation of Trifluoromethyl and Cyano Groups into Pyrazole Pharmcophores via Silver-Catalyzed Cycloaddition Reaction of Trifluorodiazoethane. CCS Chemistry. [Link]

  • MDPI. (2021). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules. [Link]

  • Sano, K., & Hara, S. (2010). Regioselective synthesis of trifluoromethyl group substituted pyrazole derivatives from 1-aryl-3,4,4,4-tetrafluoro-2-buten-1-one. Heterocycles. [Link]

  • Royal Society of Chemistry. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]

  • ScienceDirect. (2020). A Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. [Link]

  • Hu, X., et al. (2023). Trifluoromethylated hydrazones and acylhydrazones as potent nitrogen-containing fluorinated building blocks. Beilstein Journal of Organic Chemistry. [Link]

  • Kamal, A., et al. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Molecules. [Link]

  • ResearchGate. (2002). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. ResearchGate. [Link]

  • Wikipedia. (n.d.). 1,1,1-Trifluoroacetylacetone. Wikipedia. [Link]

  • Beilstein Journals. (2023). Trifluoromethylated hydrazones and acylhydrazones as potent nitrogen-containing fluorinated building blocks. Beilstein Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). 1H NMR spectrum of a 1,1,1-trifluoro-2,4-pentanedione sample. ResearchGate. [Link]

  • ACS Publications. (2023). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. ACS Omega. [Link]

  • AWS. (2021). Synthesis, Characterization of some new 1,3,5-trisubstituted pyrazole derivatives for. [Link]

  • Autechaux. (2025). The Crucial Role of 1,1,1-Trifluoro-2,4-pentanedione in Modern Synthesis. [Link]

  • European Journal of Biomedical and Pharmaceutical Sciences. (2021). Synthesis, Characterization of Some New 1,3,5-Trisubstituted Pyrazole Derivatives for Their Antifungal Potential. [Link]

  • MDPI. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules. [Link]

  • Letters in Applied NanoBioScience. (2021). Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. [Link]

Sources

Validation & Comparative

Technical Guide: 1H NMR Spectrum Analysis of 1-isopropyl-3-(trifluoromethyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioselectivity Challenge

In the development of kinase inhibitors and agrochemicals, 1-isopropyl-3-(trifluoromethyl)-1H-pyrazol-5-amine serves as a critical bioisostere scaffold. However, its synthesis—typically via the condensation of isopropylhydrazine with a trifluoromethyl


-ketonitrile equivalent—suffers from a notorious ambiguity: the formation of the regioisomer 1-isopropyl-5-(trifluoromethyl)-1H-pyrazol-3-amine .

This guide provides a definitive analytical framework to distinguish the target 5-amine (Target) from its 3-amine isomer (Alternative) and evaluates the performance of solvent systems (DMSO-


 vs. CDCl

) in resolving exchangeable protons.

Structural Analysis & Assignment Strategy

The molecule consists of three distinct spin systems. Successful assignment requires understanding the electronic influence of the trifluoromethyl (EWG) and amine (EDG) groups on the pyrazole core.

The Spin Systems
  • Isopropyl Group (

    
    -CH(CH
    
    
    
    )
    
    
    ):
    A classic septet/doublet pattern. The chemical shift of the methine proton (CH) is the primary diagnostic handle for regiochemistry due to the "ortho" substituent effect at position 5.
  • Pyrazole Proton (

    
    -H):  A singlet in the aromatic region. Its shift is modulated by the antagonistic electronic effects of the 
    
    
    
    -CF
    
    
    and
    
    
    -NH
    
    
    .
  • Amine Protons (

    
    -NH
    
    
    
    ):
    Broad singlet. Highly solvent-dependent.

Comparative Analysis: Solvent Performance

Objective: Determine the optimal solvent for quantitative purity assessment and full structural characterization.

Performance Data: DMSO- vs. CDCl [1]
FeatureDMSO-

(Recommended)
CDCl

(Alternative)
Scientific Rationale
NH

Signal
Sharp Singlet (

5.2 - 5.5 ppm)
Broad/Invisible (

3.5 - 4.5 ppm)
DMSO forms strong H-bonds with NH

, slowing proton exchange (

) and sharpening the peak. CDCl

allows rapid exchange, causing coalescence/broadening.
Solubility Excellent (>50 mg/mL) ModerateThe polar amine and trifluoromethyl groups improve solubility in polar aprotic solvents.
Water Peak

3.33 ppm

1.56 ppm
In wet samples, the water peak in DMSO can obscure the isopropyl methine septet if not careful.
H4 Resolution HighHighBoth solvents resolve the aromatic singlet well.

Conclusion: DMSO-


 is the superior medium  for this compound. In CDCl

, the disappearance of the NH

signal prevents accurate integration validation (which should sum to 2H).

Comparative Analysis: Target vs. Regioisomer (The Alternative)

Objective: Distinguish the target product from its thermodynamic or kinetic byproducts without requiring X-ray crystallography.

The "Substituent Effect" Diagnostic

The chemical environment of the isopropyl methine proton (


) changes drastically based on its neighbor at position 5 (either -NH

or -CF

).
ResonanceTarget Product (5-NH

, 3-CF

)
Isomer Alternative (5-CF

, 3-NH

)
Mechanistic Insight
Isopropyl CH (

)

4.3 - 4.6 ppm

4.8 - 5.1 ppm
The bulkier, highly electronegative CF

group at position 5 (in the isomer) deshields the N-methine proton more than the NH

group does.
Pyrazole H4 (

)

5.6 - 5.8 ppm

5.8 - 6.1 ppm
The 5-amino group (Target) pushes electron density into the ring (resonance), shielding H4 upfield compared to the 5-CF

isomer.
NOE Correlation Strong:

NH

None In the Target, the N-isopropyl group is spatially adjacent to the amine. In the Isomer, they are distal.
19F NMR

-60 to -63 ppm

-55 to -58 ppm
The CF

shift is sensitive to its position relative to the ring nitrogen lone pair.

Experimental Protocol: Self-Validating Workflow

This protocol includes "Stop/Go" checkpoints to ensure data integrity.

Materials
  • Compound: >5 mg of dried solid.

  • Solvent: DMSO-

    
     (99.9% D) + 0.03% TMS (v/v).
    
  • Tube: 5mm precision NMR tube (Wilmad 507-PP or equivalent).

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 5-10 mg of sample in 0.6 mL DMSO-

      
      .
      
    • Checkpoint: Ensure solution is clear. Turbidity indicates inorganic salts (remove via filtration) which degrade line shape.

  • Acquisition Parameters (400 MHz+):

    • Pulse Sequence: zg30 (30° pulse) to minimize relaxation delay artifacts.

    • Scans (NS): 16 (sufficient for >5 mg).

    • Relaxation Delay (D1): 2.0 seconds (essential for accurate integration of aromatic protons).

    • Spectral Width: -2 to 14 ppm.

  • Processing & Validation:

    • Phasing: Apply manual phasing. Autophase often fails on broad NH

      
       peaks.
      
    • Baseline Correction: Apply Bernstein polynomial (degree 1) if baseline drift occurs.

    • Integration (The "Truth" Test):

      • Calibrate the Isopropyl CH

        
         doublet (6H) to value 6.00 .
        
      • Validation Rule: The Pyrazole H4 singlet must integrate to 0.95 - 1.05 . The NH

        
         broad singlet must integrate to 1.8 - 2.2 .
        
      • Failure Mode: If H4 integrates to <0.9, check for paramagnetic impurities or insufficient D1.

Visualization of Structural Logic

The following diagrams illustrate the decision-making process for confirming the correct regioisomer.

Diagram 1: Analytical Workflow for Regio-Verification

G Start Crude Synthesis Product Solvent Dissolve in DMSO-d6 Start->Solvent H1_Scan Run 1H NMR Solvent->H1_Scan Decision_H4 Check H4 Shift & Integration H1_Scan->Decision_H4 Path_Target H4 ~ 5.7 ppm NH2 Visible Decision_H4->Path_Target Likely Target Path_Isomer H4 > 6.0 ppm NH2 Broad/Shifted Decision_H4->Path_Isomer Likely Isomer NOE_Check Run 1D NOE / NOESY Irradiate iPr-CH Path_Target->NOE_Check Path_Isomer->NOE_Check Result_Target NOE to NH2 Observed (CONFIRMED TARGET) NOE_Check->Result_Target Positive Interaction Result_Isomer NOE to CF3 (HOESY) or None (CONFIRMED ISOMER) NOE_Check->Result_Isomer Negative Interaction

Caption: Logical workflow for distinguishing 1-isopropyl-3-(trifluoromethyl)-1H-pyrazol-5-amine from its regioisomer.

Diagram 2: NOE Correlation Map

NOE N1 N1 iPr iPr-CH (4.5 ppm) N1->iPr bond C5 C5 N1->C5 bond C3 C3 N1->C3 bond NH2 NH2 (5.4 ppm) iPr->NH2 STRONG NOE (Target Only) CF3 CF3 iPr->CF3 NO NOE (Too Far) C5->NH2 bond H4 H4 (5.7 ppm) C5->H4 ring C3->CF3 bond C3->H4 ring

Caption: Spatial proximity in the target molecule allowing for NOE confirmation between the N-isopropyl methine and the C5-amine.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

  • Filarowski, A., et al. (2006). Solvent effects on 1H NMR chemical shifts of pyrazole derivatives. Journal of Molecular Structure, 792, 22-29. (Contextual grounding for DMSO vs CDCl3 shifts in azoles).
  • Larsen, J. S., et al. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry, 82(17), 8864–8872.[2]

  • Santa Cruz Biotechnology. (n.d.). 1-isopropyl-3-methyl-1H-pyrazol-5-amine Product Data. (Used for isopropyl shift triangulation).

Sources

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